Tubulosan
Description
Tubulosan, derived from Cistanche tubulosa, is a traditional Chinese medicine (TCM) formulation with demonstrated neuroprotective effects in Parkinson’s disease (PD) models. Its primary mechanism involves promoting the expression and secretion of glial cell line-derived neurotrophic factor (GDNF), a critical protein for dopaminergic neuron survival and function . In both in vitro (MES23.5 cells) and in vivo (MPTP-induced PD rats) studies, this compound significantly reduced apoptosis, upregulated tyrosine hydroxylase (TH) expression (a marker of dopaminergic neuron integrity), and improved motor deficits . Notably, this compound enhances endogenous GDNF levels, circumventing the blood-brain barrier (BBB) limitations associated with exogenous GDNF administration . Its composition includes phenylethanoid glycosides like echinacoside (ECH) and acteoside, which synergistically contribute to its therapeutic profile .
Properties
Molecular Formula |
C27H33N3 |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
(2S,3R,11bS)-3-ethyl-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C27H33N3/c1-2-18-17-30-14-12-19-7-3-4-8-21(19)26(30)16-20(18)15-25-27-23(11-13-28-25)22-9-5-6-10-24(22)29-27/h3-10,18,20,25-26,28-29H,2,11-17H2,1H3/t18-,20-,25+,26-/m0/s1 |
InChI Key |
AIZBUQBFRLEIBW-LXFCCGDJSA-N |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5 |
Canonical SMILES |
CCC1CN2CCC3=CC=CC=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Key Neuroprotective Agents
Key Findings :
- GDNF vs. This compound: While GDNF directly rescues dopaminergic neurons, its clinical utility is hindered by invasive delivery and BBB limitations. This compound’s induction of endogenous GDNF offers a non-invasive alternative, achieving comparable neuroprotection in preclinical models .
- ECH vs. This compound : ECH, a component of this compound, shows standalone antioxidant effects but lacks this compound’s multi-target efficacy (e.g., GDNF modulation, apoptosis inhibition) .
Experimental Data and Dose-Dependent Effects
Table 2: Dose-Response Outcomes of this compound in Preclinical Studies
Notes:
- Apoptosis rates in MES23.5 cells decreased dose-dependently, with high-dose this compound showing statistically significant reductions compared to vehicle (p<0.01) .
- TH expression improvements plateaued at moderate doses, suggesting a threshold effect for GDNF modulation .
Structural and Functional Similarities
Similarly, ECH and acteoside within this compound contribute to its antioxidant properties, paralleling standalone compounds like coenzyme Q10 but with enhanced BBB penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
